molecular formula C19H16F3N3O3 B6638229 2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid

2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid

货号 B6638229
分子量: 391.3 g/mol
InChI 键: HXIYTHKEGOTVDJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid, commonly known as BTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BTA is a small molecule inhibitor that targets specific enzymes involved in various biological pathways. In

作用机制

BTA acts as a small molecule inhibitor that targets specific enzymes involved in various biological pathways. BTA has been shown to inhibit the activity of DPP-4, which is involved in glucose metabolism, and the activity of histone deacetylases (HDACs), which are involved in gene expression. BTA has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are involved in cell signaling pathways. By inhibiting these enzymes, BTA can modulate various biological pathways and potentially have therapeutic effects.
Biochemical and Physiological Effects
BTA has been shown to have several biochemical and physiological effects in various biological systems. In cancer cells, BTA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In diabetes research, BTA has been shown to improve glucose tolerance and insulin sensitivity in animal models. Additionally, BTA has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

实验室实验的优点和局限性

BTA has several advantages for lab experiments, including its small size, specificity, and ease of synthesis. BTA can be easily synthesized using standard organic chemistry techniques, and its small size allows it to penetrate cell membranes and target specific enzymes. However, BTA also has limitations, including its potential toxicity and off-target effects. Further research is needed to fully understand the safety and efficacy of BTA in various biological systems.

未来方向

There are several future directions for BTA research, including its potential therapeutic applications in various diseases, its mechanism of action, and its safety and efficacy in clinical trials. BTA has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, understanding the mechanism of action of BTA and its effects on various biological pathways can provide insights into the development of new drugs targeting these pathways. Finally, further research is needed to fully understand the safety and efficacy of BTA in clinical trials, including its potential side effects and drug interactions.

合成方法

The synthesis of BTA involves a series of steps that require expertise in organic chemistry. The first step involves the preparation of the benzimidazole derivative, which is then reacted with benzyl bromide to obtain the benzylated intermediate. The intermediate is then coupled with N-Boc glycine and subsequently with trifluoroacetic acid to obtain the final product, BTA. The synthesis of BTA has been reported in several research articles, and the yield and purity of the product depend on the reaction conditions and purification methods used.

科学研究应用

BTA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, BTA has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. BTA has also been shown to inhibit the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of type 2 diabetes. Additionally, BTA has been found to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.

属性

IUPAC Name

2-[benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)18-23-14-8-4-5-9-15(14)25(18)11-16(26)24(12-17(27)28)10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIYTHKEGOTVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-[2-[2-(trifluoromethyl)benzimidazol-1-yl]acetyl]amino]acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。